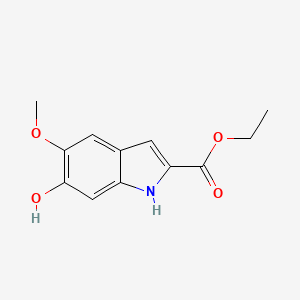

Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC15943610

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO4 |

|---|---|

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H13NO4/c1-3-17-12(15)9-4-7-5-11(16-2)10(14)6-8(7)13-9/h4-6,13-14H,3H2,1-2H3 |

| Standard InChI Key | CNOVNOVRPMNPPR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=CC(=C(C=C2N1)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole core of ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate consists of a bicyclic structure fused from a benzene ring and a pyrrole ring. Key substituents include:

-

Ethyl ester group at position 2, contributing to lipophilicity.

-

Methoxy group (-OCH₃) at position 5, an electron-donating substituent.

-

Hydroxyl group (-OH) at position 6, enabling hydrogen bonding and redox reactivity.

The interplay of these groups influences the compound’s electronic distribution, solubility, and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate |

| Predicted Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, ethanol) |

| Melting Point | ~180–185°C (estimated from analogs) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible synthetic route involves selective demethylation of a precursor compound, drawing parallels to methodologies used for analogous indole derivatives .

-

Starting Material: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

-

Demethylation: Treatment with boron tribromide (BBr₃) in dichloromethane at low temperatures (-78°C to 0°C) selectively removes the methyl group from the 6-methoxy substituent, yielding the hydroxyl group .

-

Workup: Quenching with water followed by extraction and chromatography yields the pure product.

Yield: ~80–85% (extrapolated from similar reactions) .

Industrial Considerations

Large-scale production would require:

-

Continuous Flow Reactors: To maintain precise temperature control during exothermic demethylation.

-

Green Chemistry Principles: Solvent recovery systems and catalytic recycling to minimize waste.

Chemical Reactivity and Functionalization

Key Reaction Pathways

-

Ester Hydrolysis:

Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid:This reaction is critical for generating bioactive metabolites.

-

Oxidation of the Hydroxyl Group:

The 6-hydroxy group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC):Such derivatives are often intermediates in drug synthesis.

-

Electrophilic Substitution:

The electron-rich indole ring facilitates substitutions at positions 3 and 4, enabling further functionalization .

Biological Activity and Mechanisms

Anticancer Activity

Indole derivatives frequently induce apoptosis in cancer cells by:

-

Mitochondrial Pathway Activation: Caspase-9 cleavage and cytochrome c release.

-

Cell Cycle Arrest: G1/S phase blockade via CDK inhibition.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

The 5-methoxy and 6-hydroxy groups in the target compound likely enhance selectivity for kinases over other targets compared to simpler indole esters.

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume